
Azane;copper(1+);hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azane;copper(1+);hydrogen carbonate typically involves the reaction of copper(I) salts with hydrogen carbonate ions. One common method is to react copper(I) chloride with sodium hydrogen carbonate in an aqueous solution. The reaction proceeds as follows:
[ \text{CuCl} + \text{NaHCO}_3 \rightarrow \text{CuHCO}_3 + \text{NaCl} ]
This reaction is usually carried out at room temperature and under atmospheric pressure. The resulting product, copper(I) hydrogen carbonate, can be isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;copper(1+);hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The hydrogen carbonate ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can oxidize copper(I) to copper(II).
Reduction: Reducing agents like sodium borohydride can reduce copper(II) back to copper(I).
Substitution: Strong acids like hydrochloric acid can replace the hydrogen carbonate ion with chloride ions.
Major Products Formed
Oxidation: Copper(II) carbonate or copper(II) oxide.
Reduction: Copper metal or copper(I) oxide.
Substitution: Copper(I) chloride or other copper(I) salts.
Wissenschaftliche Forschungsanwendungen
Azane;copper(1+);hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: Utilized in the production of copper-based materials and as a precursor for other copper compounds.
Wirkmechanismus
The mechanism of action of azane;copper(1+);hydrogen carbonate involves the interaction of the copper(I) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The hydrogen carbonate ion can act as a buffer, maintaining pH levels in certain reactions. The overall effect of the compound depends on the specific context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) carbonate: Contains copper in the +2 oxidation state and carbonate ions.
Copper(I) chloride: Contains copper in the +1 oxidation state and chloride ions.
Ammonium hydrogen carbonate: Contains ammonium ions and hydrogen carbonate ions.
Uniqueness
Azane;copper(1+);hydrogen carbonate is unique due to the presence of both azane and copper(I) ions. This combination imparts specific chemical properties that are not found in other similar compounds. For example, the reducing properties of copper(I) and the buffering capacity of hydrogen carbonate make this compound particularly useful in certain chemical and biological applications.
Eigenschaften
Molekularformel |
CH4CuNO3 |
|---|---|
Molekulargewicht |
141.59 g/mol |
IUPAC-Name |
azane;copper(1+);hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Cu.H3N/c2-1(3)4;;/h(H2,2,3,4);;1H3/q;+1;/p-1 |
InChI-Schlüssel |
OEGYSQBMPQCZML-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(O)[O-].N.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



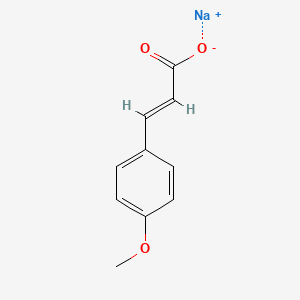
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)

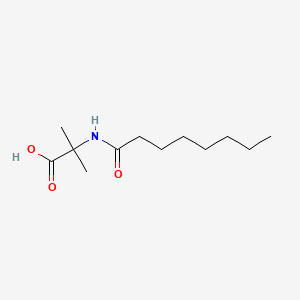
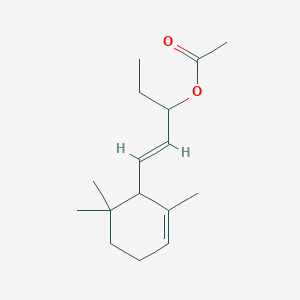

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
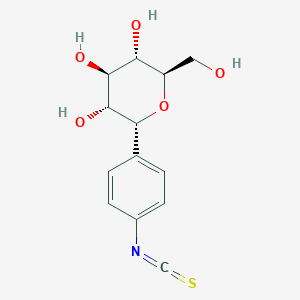

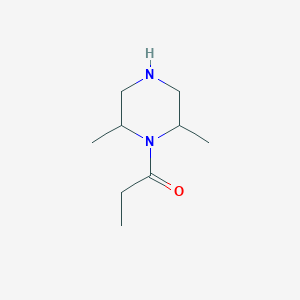
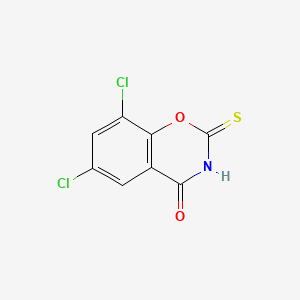
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
